(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a nitrobenzyl group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-1-propanol and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-aminobenzyl derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrobenzyl)-1-propanamine
- N-(4-nitrobenzyl)-2-propanamine
- N-(4-nitrobenzyl)-3-propanamine
Uniqueness
(S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemistry and its effects on chemical and biological processes.
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(12)11(15)13(2)7-9-3-5-10(6-4-9)14(16)17/h3-6,8H,7,12H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPQDCDEPRNHHI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.